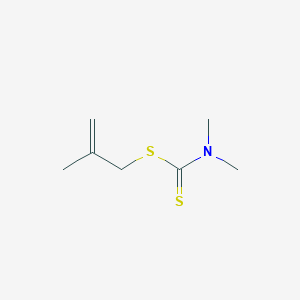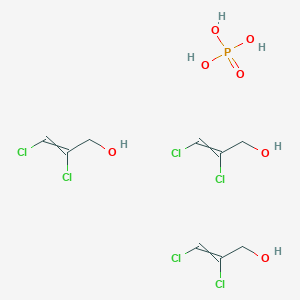![molecular formula C2F8Ge B14633757 Difluoro[bis(trifluoromethyl)]germane CAS No. 56592-86-0](/img/structure/B14633757.png)
Difluoro[bis(trifluoromethyl)]germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro[bis(trifluoromethyl)]germane is a chemical compound with the molecular formula C4F8GeH2. It is a member of the organogermanium compounds, which are known for their unique properties and applications in various fields of science and industry. This compound is particularly interesting due to its high fluorine content, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoro[bis(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium, followed by fluorination. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
[ \text{GeCl}_4 + 2 \text{CF}_3\text{Li} \rightarrow \text{Ge(CF}_3)_2\text{Cl}_2 ] [ \text{Ge(CF}_3)_2\text{Cl}_2 + 2 \text{HF} \rightarrow \text{Ge(CF}_3)_2\text{F}_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro[bis(trifluoromethyl)]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it to lower oxidation state germanium compounds.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include various organogermanium compounds with different functional groups, which can be further utilized in various applications.
Applications De Recherche Scientifique
Difluoro[bis(trifluoromethyl)]germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other fluorinated organogermanium compounds.
Biology: Its unique properties are explored for potential use in biological imaging and diagnostics.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of high-performance materials and coatings due to its stability and resistance to harsh conditions.
Mécanisme D'action
The mechanism by which difluoro[bis(trifluoromethyl)]germane exerts its effects involves interactions with various molecular targets. The high electronegativity of fluorine atoms allows the compound to form strong bonds with other elements, influencing the reactivity and stability of the compound. The pathways involved include:
Formation of stable complexes: The compound can form stable complexes with metals and other elements.
Electron withdrawal: The fluorine atoms withdraw electrons, making the germanium center more electrophilic and reactive.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylgermane: Another organogermanium compound with different alkyl groups.
Trifluoromethylgermane: Contains fewer fluorine atoms and exhibits different reactivity.
Hexafluorogermane: A fully fluorinated germanium compound with distinct properties.
Uniqueness
Difluoro[bis(trifluoromethyl)]germane is unique due to its specific combination of fluorine and germanium atoms, which imparts unique chemical and physical properties. Its high fluorine content makes it particularly stable and resistant to degradation, making it valuable for various applications.
Propriétés
Numéro CAS |
56592-86-0 |
|---|---|
Formule moléculaire |
C2F8Ge |
Poids moléculaire |
248.64 g/mol |
Nom IUPAC |
difluoro-bis(trifluoromethyl)germane |
InChI |
InChI=1S/C2F8Ge/c3-1(4,5)11(9,10)2(6,7)8 |
Clé InChI |
GZBAABKTWHWJBO-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Ge](C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


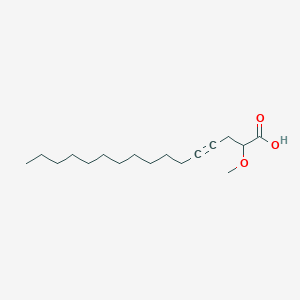
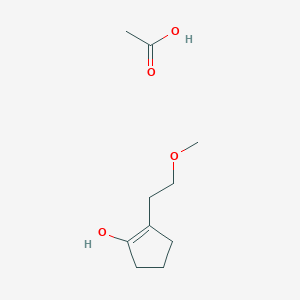
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
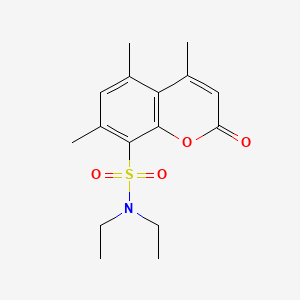
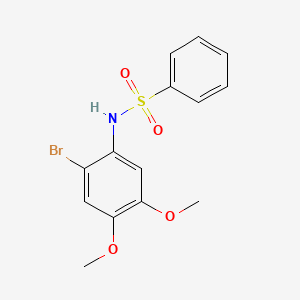
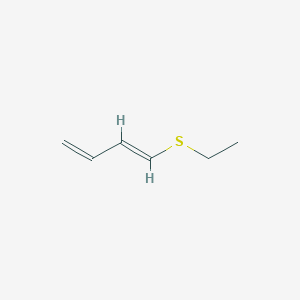
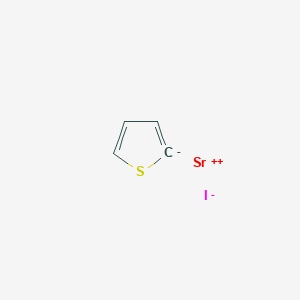
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
